(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
CAS No.: 287930-75-0
Cat. No.: VC21331849
Molecular Formula: C21H19F6NO3
Molecular Weight: 447.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one - 287930-75-0](/images/no_structure.jpg)
CAS No. | 287930-75-0 |
---|---|
Molecular Formula | C21H19F6NO3 |
Molecular Weight | 447.4 g/mol |
IUPAC Name | (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one |
Standard InChI | InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19-/m1/s1 |
Standard InChI Key | KVPJNHLVRGUYGQ-BFUOFWGJSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=O)N(CCO2)CC3=CC=CC=C3 |
SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 |
Appearance | Solid powder |
Chemical Identity and Structure
Nomenclature and Identification Parameters
The compound (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one is precisely characterized through multiple identifiers. This complex organic molecule is registered in chemical databases with specific parameters that facilitate its identification and classification within chemical repositories.
Table 1 below presents the key identification parameters of the compound:
Parameter | Value |
---|---|
Common Name | (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one |
CAS Registry Number | 287930-75-0 |
Molecular Formula | C₂₁H₁₉F₆NO₃ |
Molecular Weight | 447.37 g/mol |
PubChem CID | 10225642 |
The compound is also recognized by several synonyms in scientific literature and chemical databases, which helps in cross-referencing across different research contexts. These alternative nomenclatures include (R)-4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one and 3-Morpholinone, 2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-, (2R)- . These variations in naming convention highlight the complex stereochemistry of the molecule while maintaining reference to its core morpholinone structure.
Structural Characteristics
The compound (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one possesses several distinctive structural features that define its chemical properties and reactivity profile. The molecule contains a morpholin-3-one ring system as its central scaffold, which is substituted at specific positions with functional groups that confer its unique properties.
Key structural features include:
-
A morpholin-3-one core structure (a six-membered heterocyclic ring containing oxygen and nitrogen atoms)
-
A benzyl group attached to the nitrogen atom at position 4 of the morpholine ring
-
An ethoxy linkage at position 2 that connects to a 3,5-bis(trifluoromethyl)phenyl group
-
Two defined stereocenters: one at position 2 of the morpholine ring (R configuration) and another at the ethoxy linkage (R configuration)
-
Two trifluoromethyl groups at positions 3 and 5 of the phenyl ring, which contribute to the compound's electronic properties
This particular arrangement of atoms and functional groups creates a molecule with specific three-dimensional orientation that is critical for its function as a pharmaceutical intermediate .
Role in Pharmaceutical Synthesis
Importance as an Aprepitant Precursor
The compound (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one serves as a critical starting material in the synthesis of aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist used clinically as an antiemetic medication. Aprepitant is particularly valuable in preventing chemotherapy-induced nausea and vomiting, making the efficient synthesis of this drug and its precursors of significant pharmaceutical importance.
In the synthetic pathway described in patent literature, this morpholin-3-one derivative functions as the primary raw material that undergoes a series of transformations to yield aprepitant . The importance of this compound lies in its ability to serve as a chiral template that establishes and maintains the correct stereochemistry throughout the synthetic route, which is essential for the biological activity of the final drug product.
Synthetic Pathway and Intermediates
The synthetic pathway utilizing (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one involves multiple chemical transformations that lead to the formation of aprepitant. This process has been documented in patent literature and involves several key intermediate compounds.
The general synthetic route can be summarized as follows:
-
Hydrogenation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one to obtain the first intermediate (referred to as Formula I in patents)
-
Coupling reaction between the first intermediate and 3-chloromethyl-1,2,4-triazoline-5-ketone to produce a second intermediate (Formula II)
-
Grignard reaction of the second intermediate with p-fluorophenyl magnesium bromide
-
Acid-catalyzed salt formation
-
Reduction with triethylsilane under Lewis acid conditions to yield aprepitant
This multi-step process demonstrates the pivotal role of the starting morpholin-3-one compound in establishing the foundation for the entire synthetic sequence.
Advantages in the Synthesis Process
The use of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one in aprepitant synthesis offers notable advantages over alternative synthetic routes. Patent literature indicates that this particular synthetic pathway helps avoid the generation of defluorinated impurities, which are described as "difficult to remove and toxic" .
This represents a significant improvement in the manufacturing process as it:
-
Reduces potential contamination with toxic impurities
-
Minimizes purification challenges
-
Potentially enhances the safety profile of the final pharmaceutical product
-
May improve manufacturing efficiency and reduce production costs
The strategic hydrogenation of this compound under controlled conditions preserves the integrity of the trifluoromethyl groups on the phenyl ring while enabling the desired structural modifications at other positions, highlighting the compound's value in selective chemical transformations .
Chemical Reactions and Transformations
Hydrogenation Reaction Details
The primary transformation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one documented in the literature is a catalytic hydrogenation reaction. This reaction represents a critical first step in the aprepitant synthesis pathway and has been carefully optimized to ensure high yield and purity of the desired intermediate.
The hydrogenation reaction involves the reduction of specific functional groups within the molecule while maintaining the integrity of others, particularly the trifluoromethyl substituents. This selective transformation is achieved through the careful selection of catalyst, solvent, and reaction conditions .
Reaction Conditions and Parameters
The hydrogenation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one has been extensively studied, with optimal reaction parameters established to maximize yield and minimize side reactions. These parameters have been documented in patent literature and are summarized in Table 2:
Parameter | Range | Optimal Conditions |
---|---|---|
Catalyst | 5% Pd/C | 5% Pd/C (60% water content) |
Catalyst Loading | 6.25-12.5% w/w | 12.5% w/w |
Solvent | Protic solvents | Methanol |
Solvent Ratio | Variable | 100g:600mL (compound:methanol) |
Hydrogen Pressure | 0.5-5 MPa | 3.5 MPa |
Temperature | 30-70°C | 50-60°C |
Reaction Time | 2-8 hours | 4.5 hours |
Purification | Filtration, vacuum concentration | 40°C vacuum drying |
Yield | - | ~99% |
These carefully controlled conditions ensure the selective transformation of the starting material while preserving critical structural elements, particularly the trifluoromethyl groups that could potentially undergo defluorination under inappropriate hydrogenation conditions .
Resulting Intermediate Characteristics
The hydrogenation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one yields an intermediate compound described in patent literature as having a "colorless transparent oil" appearance. This intermediate (referred to as Formula I in patents) serves as the foundation for subsequent transformations in the aprepitant synthesis pathway.
Analytical characterization of this intermediate has been performed using spectroscopic techniques, with NMR data reported in patent literature as:
1H-NMR (600MHz, d6-DMSO) δ1.496(d,3H), 3.341~3.344(m,2H), 3.450~3.454(m,2H), 4.119~4.126(s,2H), 4.640~4.645(m,1H), 5.836~5.847(br,1H), 7.629~7.631(d,2H), 7.829(s,1H), 11.168(s,1H), 11.326(s,1H)
Additionally, mass spectrometry data (LC/MS ES+) for the intermediate shows [M+H]+ = 455.5, confirming the molecular weight of the hydrogenated product .
Analytical Profile and Characterization
Chemical Database Records
The compound (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one is recorded in chemical databases such as PubChem, where it is assigned the identifier CID 10225642. According to PubChem records, the compound's data was created on October 25, 2006, and most recently modified on March 8, 2025 . This indicates ongoing research interest in the compound and potential updates to its characterization or applications.
Chemical database entries typically include computational predictions of various properties, though the specific experimental determination of many physicochemical parameters for this compound remains limited in the available literature. The registration of this compound in multiple chemical databases facilitates its accessibility for research purposes and enables cross-referencing of information across different scientific resources.
Synthesis Documentation
A specific example of the synthesis protocol for converting (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one to aprepitant intermediates has been documented in patent literature, providing valuable insights into the practical application of this compound. The documented procedure includes the following steps:
-
Addition of 100.00g (0.224mol) of the compound to 600mL of methanol in a reaction vessel
-
Stirring until complete dissolution
-
Addition of 12.5g of 5% palladium-carbon (60% water content)
-
Heating to 55°C
-
Triple replacement with hydrogen
-
Maintenance of 3.5MPa hydrogenation pressure
-
Temperature control at 50-60°C
-
Reaction duration of 4.5 hours
-
Cooling to room temperature
-
Filtration and vacuum concentration at 40°C
This procedure yielded 79.50g of the colorless transparent oil intermediate with a reported yield of 99% . The high yield indicates the efficiency of this transformation and the suitability of the starting material for industrial-scale pharmaceutical synthesis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume